molecular formula C19H19NO B2920926 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole CAS No. 129867-78-3

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole

Cat. No.: B2920926
CAS No.: 129867-78-3
M. Wt: 277.367
InChI Key: DGWFURDHTNNGCQ-JLHYYAGUSA-N
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Description

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles It is characterized by the presence of a benzoxazole ring fused with a phenyl group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole typically involves the reaction of 4-tert-butylbenzaldehyde with o-aminophenol under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A compound with similar tert-butyl substitution but different core structure.

    2-(4-tert-Butylphenyl)ethanol: Shares the tert-butylphenyl group but differs in the functional group attached to the phenyl ring.

Uniqueness

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole is unique due to its benzoxazole ring structure combined with the (E)-2-(4-tert-butylphenyl)ethenyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-19(2,3)15-11-8-14(9-12-15)10-13-18-20-16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWFURDHTNNGCQ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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